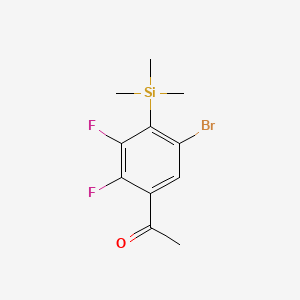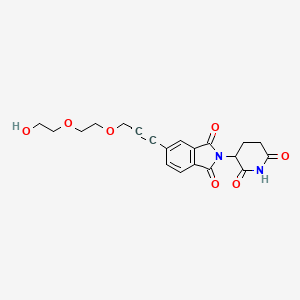
Thalidomide-5'-propargyl-PEG2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-propargyl-PEG2-OH is a compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This compound is primarily used in research and development, particularly in the field of proteolysis-targeting chimeras (PROTACs), where it serves as a linker for conjugating thalidomide to target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG2-OH typically involves the following steps:
Preparation of Propargyl-PEG2-OH: This involves the reaction of propargyl alcohol with PEG2 under specific conditions to form the desired PEG linker.
Conjugation with Thalidomide: The PEG linker is then conjugated to thalidomide through a series of chemical reactions, often involving click chemistry techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-propargyl-PEG2-OH are not widely documented, the general approach involves large-scale synthesis of the PEG linker followed by its conjugation to thalidomide under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-5’-propargyl-PEG2-OH undergoes various chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows for CuAAC reactions with azide-containing molecules.
Substitution Reactions: The compound can participate in substitution reactions where the PEG linker is replaced or modified.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Major Products Formed
The major products formed from these reactions are typically conjugates of Thalidomide-5’-propargyl-PEG2-OH with other molecules, often used in the development of PROTACs and other research applications .
Aplicaciones Científicas De Investigación
Thalidomide-5’-propargyl-PEG2-OH has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs.
Medicine: Investigated for its potential in targeted cancer therapies and other medical applications.
Industry: Utilized in the development of new materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Thalidomide-5’-propargyl-PEG2-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the selective degradation of target proteins by the proteasome, a process that is exploited in the development of PROTACs . The PEG linker and terminal alkyne group allow for the conjugation of thalidomide to various target molecules, enhancing its versatility in research applications .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-O-PEG2-NHS Ester: Another PEG-linked thalidomide derivative used in PROTAC research.
Propargyl-PEG2-OH: A simpler PEG linker without the thalidomide component, used in various click chemistry applications.
Uniqueness
Thalidomide-5’-propargyl-PEG2-OH is unique due to its combination of thalidomide’s immunomodulatory properties with the versatility of a PEG linker and a terminal alkyne group. This makes it particularly valuable in the development of PROTACs and other targeted therapies .
Propiedades
Fórmula molecular |
C20H20N2O7 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,5-11H2,(H,21,24,25) |
Clave InChI |
UELGWYQBSXWOLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

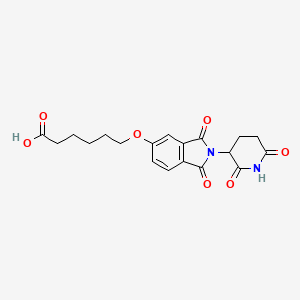
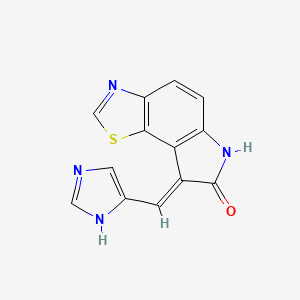
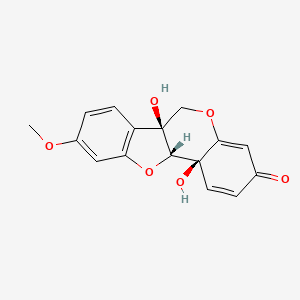
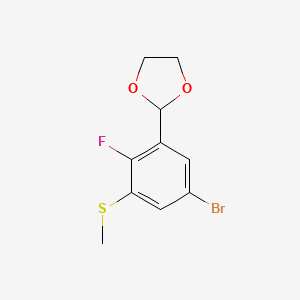
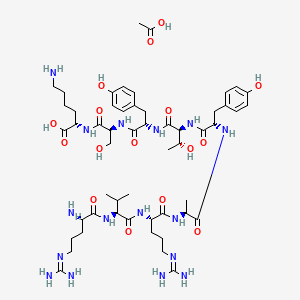
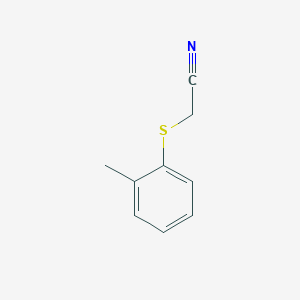
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
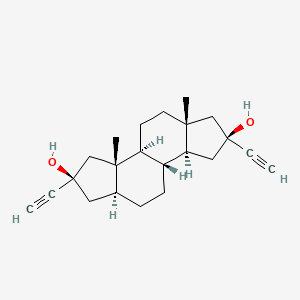
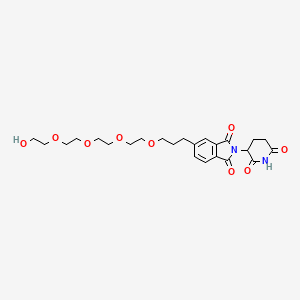
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
